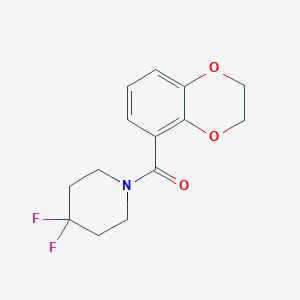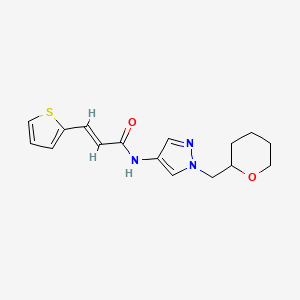![molecular formula C16H14N2O3 B2927975 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1153977-49-1](/img/structure/B2927975.png)
1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid is a benzodiazole derivative known for its diverse biological activities and potential applications in various fields. This compound features a benzodiazole ring fused with a methoxyphenyl group and a carboxylic acid group, contributing to its unique chemical properties and reactivity.
作用機序
Target of Action
Similar compounds such as benzimidazoles have been found to have a broad range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
For instance, some benzimidazoles have been found to inhibit the growth of bacteria and other microbes by blocking the active surface atoms, leading to a decrease in the surface concentration of hydrogen ions .
Biochemical Pathways
Benzimidazoles, a similar class of compounds, have been found to affect a wide range of biochemical pathways due to their diverse pharmacological activities .
Pharmacokinetics
Similar compounds such as benzimidazoles have been found to have good bioavailability .
Result of Action
Similar compounds such as benzimidazoles have been found to have diverse biological activities, indicating that they can have a wide range of molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid typically involves the formation of the benzodiazole ring through a condensation reaction of appropriate precursors. The methoxyphenyl group and carboxylic acid are introduced through subsequent functional group transformations .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .
化学反応の分析
Types of Reactions: 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzodiazole derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .
科学的研究の応用
1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications, including:
類似化合物との比較
- 1-(2-methoxybenzyl)-1H-benzo[d]imidazole-5-carboxylic acid
- 2-methylindole-3-acetic acid
- 5-methoxy-2-methylindole-3-acetic acid
Comparison: 1-[(2-methoxyphenyl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid stands out due to its unique combination of a benzodiazole ring, methoxyphenyl group, and carboxylic acid group. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications. Compared to similar compounds, it may offer enhanced biological activity and versatility in chemical synthesis .
特性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]benzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-21-15-5-3-2-4-12(15)9-18-10-17-13-8-11(16(19)20)6-7-14(13)18/h2-8,10H,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJCHPYIMIIMELR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=NC3=C2C=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
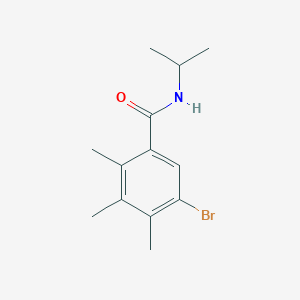
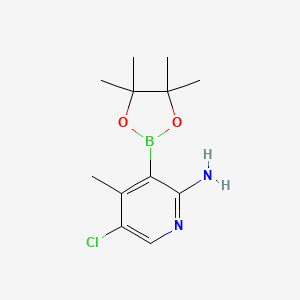
![1-Methyl-4-[[2-[[3-(oxan-4-yl)phenoxy]methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2927896.png)
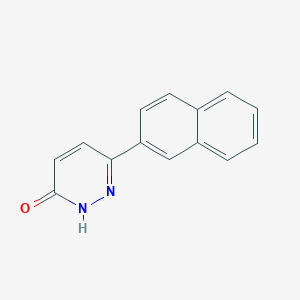

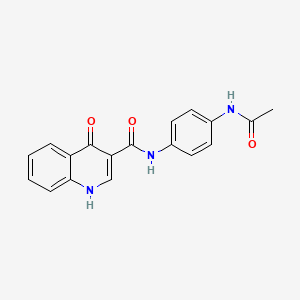
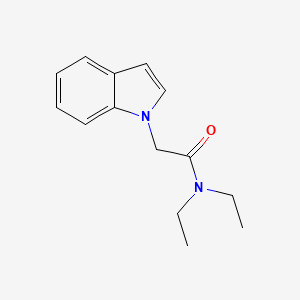
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2927906.png)

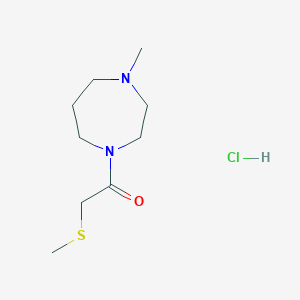
![4-isopropoxy-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2927910.png)
![6-Azaspiro[2.6]nonane-6-carbonyl chloride](/img/structure/B2927911.png)
